molecular formula C17H17NO4 B4405352 2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid

2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid

Cat. No. B4405352
M. Wt: 299.32 g/mol
InChI Key: NQOKCILULDXLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid is a chemical compound that is widely used in scientific research. It is also known as ethyl 2-(3-ethoxybenzamido)-3-methylbenzoate or EEBM. This compound is a white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. It has a molecular formula of C18H19NO4 and a molecular weight of 313.35 g/mol.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid is not well understood. However, it is believed that the compound binds to specific sites on proteins and other biomolecules, altering their function. EEBM has been shown to bind to the DNA-binding domain of the transcription factor NF-κB, inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including chymotrypsin and trypsin. EEBM has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid in lab experiments is its high specificity for certain biomolecules. This allows researchers to study specific interactions between proteins and other biomolecules with a high degree of accuracy. However, one limitation of using EEBM is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid. One area of research is the development of new fluorescent probes based on EEBM. These probes could be used to study a wide range of biological processes, including protein-protein interactions and enzyme activity. Another area of research is the development of new drugs based on EEBM. The compound has been shown to have anticancer properties, and further research could lead to the development of new cancer treatments.

Scientific Research Applications

2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid is widely used in scientific research as a tool for studying biological systems. It is often used as a fluorescent probe to study the binding of proteins and other biomolecules. EEBM has been used to study the interaction between proteins and DNA, as well as the binding of small molecules to proteins.

properties

IUPAC Name

2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-22-13-8-5-7-12(10-13)16(19)18-15-11(2)6-4-9-14(15)17(20)21/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOKCILULDXLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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